N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a tetrahydrofuran ring attached to a carboxamide group, with a 2-chloro-4-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide typically involves the reaction of 2-chloro-4-nitroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N-(2-amino-4-nitrophenyl)tetrahydrofuran-2-carboxamide.
Substitution: N-(2-substituted-4-nitrophenyl)tetrahydrofuran-2-carboxamide.
Hydrolysis: 2-chloro-4-nitroaniline and tetrahydrofuran-2-carboxylic acid.
Scientific Research Applications
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity towards different targets .
Comparison with Similar Compounds
N-(2-chloro-4-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.
N-(2-chloro-4-nitrophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClN2O4 |
---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,13,15) |
InChI Key |
VCSKHPYWQZSVEA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.